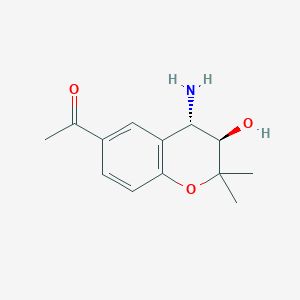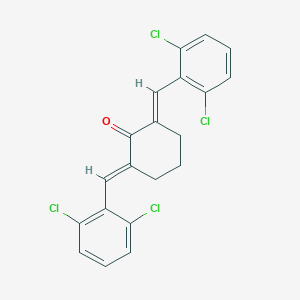
(2E,6E)-2,6-bis(2,6-dichlorobenzylidene)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,6E)-2,6-bis(2,6-dichlorobenzylidene)cyclohexanone, commonly known as DBCC, is a chemical compound that has been widely used in scientific research due to its unique properties. DBCC is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. It is a highly lipophilic compound that can easily penetrate cell membranes and interact with intracellular targets.
作用機序
The mechanism of action of DBCC is based on its ability to interact with intracellular targets, including proteins and lipids. DBCC can bind to the hydrophobic pockets of proteins and induce conformational changes that affect their function. It can also intercalate into the lipid bilayer of cell membranes and alter their fluidity and permeability.
Biochemical and Physiological Effects:
DBCC has been shown to induce oxidative stress and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. It has also been shown to modulate the activity of ion channels and transporters, leading to changes in membrane potential and ion homeostasis.
実験室実験の利点と制限
One of the main advantages of using DBCC in lab experiments is its high sensitivity and specificity for detecting protein-protein interactions and lipid peroxidation. However, its lipophilic nature can also lead to non-specific binding and interference with cellular processes. Furthermore, its toxicity and potential side effects need to be carefully evaluated before using it in vivo.
将来の方向性
There are several future directions for DBCC research, including the development of new derivatives with improved properties, the exploration of its potential as a therapeutic agent for cancer and other diseases, and the application of its fluorescent properties in advanced imaging techniques. Additionally, the use of DBCC in combination with other compounds could lead to synergistic effects and enhanced therapeutic outcomes.
科学的研究の応用
DBCC has been extensively used in scientific research as a fluorescent probe for detecting protein-protein interactions, membrane fluidity, and lipid peroxidation. It has also been used as a photosensitizer for photodynamic therapy and as a fluorescent dye for imaging biological systems.
特性
CAS番号 |
42426-37-9 |
|---|---|
製品名 |
(2E,6E)-2,6-bis(2,6-dichlorobenzylidene)cyclohexanone |
分子式 |
C20H14Cl4O |
分子量 |
412.1 g/mol |
IUPAC名 |
(2E,6E)-2,6-bis[(2,6-dichlorophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H14Cl4O/c21-16-6-2-7-17(22)14(16)10-12-4-1-5-13(20(12)25)11-15-18(23)8-3-9-19(15)24/h2-3,6-11H,1,4-5H2/b12-10+,13-11+ |
InChIキー |
QGRADUQJYBJJER-DCIPZJNNSA-N |
異性体SMILES |
C1C/C(=C\C2=C(C=CC=C2Cl)Cl)/C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/C1 |
SMILES |
C1CC(=CC2=C(C=CC=C2Cl)Cl)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)C1 |
正規SMILES |
C1CC(=CC2=C(C=CC=C2Cl)Cl)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



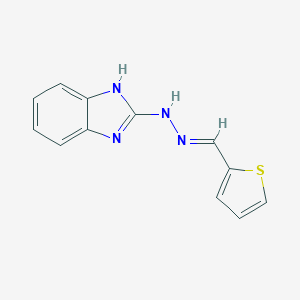

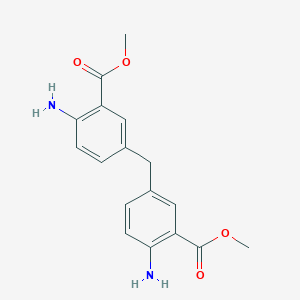
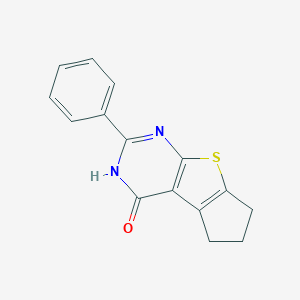
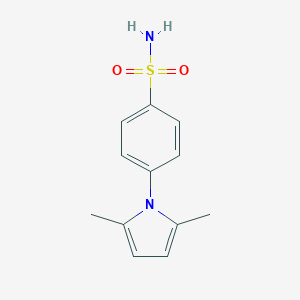
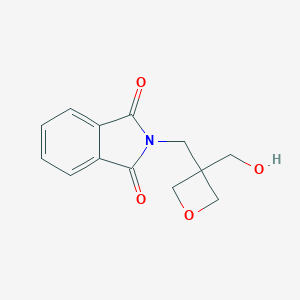
![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
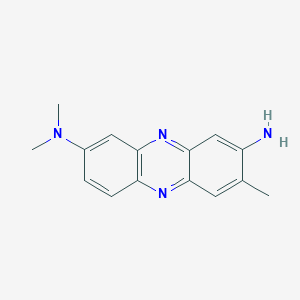
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)

![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)
